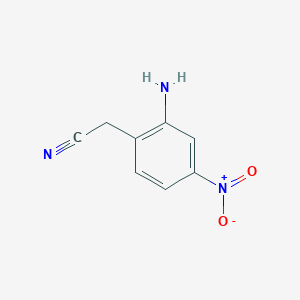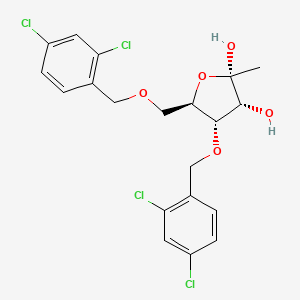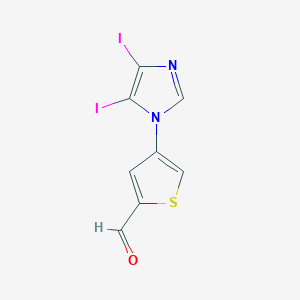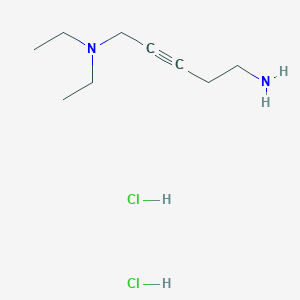
N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride is a chemical compound with the molecular formula C9H18N2Cl2 It is a diamine derivative with a unique structure that includes a pent-2-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride typically involves the reaction of diethylamine with a suitable alkyne precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and automation ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or distillation to remove any impurities and obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The diamine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of various substituted diamine derivatives.
Scientific Research Applications
N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride can be compared with other similar compounds, such as:
N1,N1-Dimethylbenzene-1,2-diamine: This compound has a similar diamine structure but with a benzene ring instead of a pent-2-yne backbone.
N,N-Dimethyl-p-phenylenediamine: Another diamine derivative with a different aromatic structure.
The uniqueness of this compound lies in its alkyne backbone, which imparts distinct chemical and physical properties compared to its aromatic counterparts.
Properties
Molecular Formula |
C9H20Cl2N2 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
N,N-diethylpent-2-yne-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-3-11(4-2)9-7-5-6-8-10;;/h3-4,6,8-10H2,1-2H3;2*1H |
InChI Key |
GXHYEEVYHFGCQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




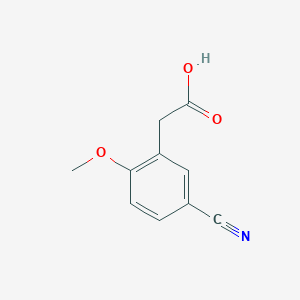
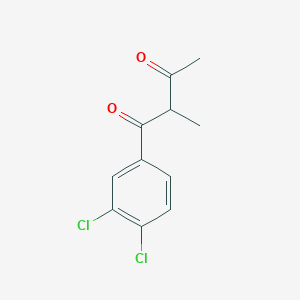
![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
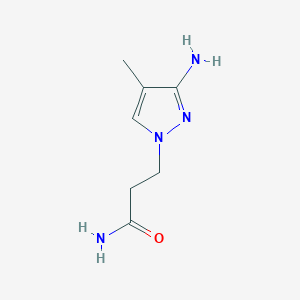
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)

